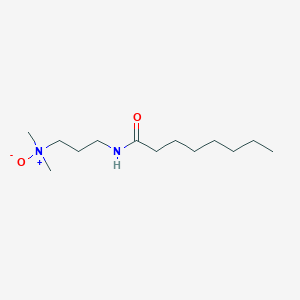
Caprylamidopropylamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caprylamidopropylamine oxide is a chemical compound known for its surfactant properties. It is widely used in personal care and cosmetic products due to its ability to act as a conditioning agent and cleanser . The compound is characterized by its molecular formula C13H28N2O2 and a molecular weight of 244.3736 g/mol .
Vorbereitungsmethoden
Caprylamidopropylamine oxide is synthesized through the reaction of caprylic acid with 3-dimethylaminopropylamine, followed by oxidation. The reaction typically involves the use of hydrogen peroxide as an oxidizing agent . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Caprylamidopropylamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to its corresponding amine under reducing conditions.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Caprylamidopropylamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of caprylamidopropylamine oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in personal care products, where it helps to remove dirt and oil from the skin and hair .
Vergleich Mit ähnlichen Verbindungen
Caprylamidopropylamine oxide is similar to other surfactants like cocamidopropylamine oxide and cocamidopropyl betaine. it is unique in its specific molecular structure, which provides distinct surfactant properties. Similar compounds include:
Cocamidopropylamine oxide: Another surfactant with similar properties but derived from coconut oil.
Cocamidopropyl betaine: A zwitterionic surfactant used in personal care products for its mildness and conditioning properties.
This compound stands out due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in formulations requiring strong cleansing and conditioning effects.
Eigenschaften
CAS-Nummer |
73772-43-7 |
|---|---|
Molekularformel |
C13H28N2O2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(octanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C13H28N2O2/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2,3)17/h4-12H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
CRJZSZDHPVDIJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCC[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


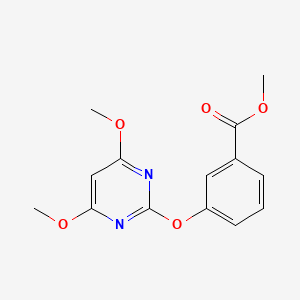
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
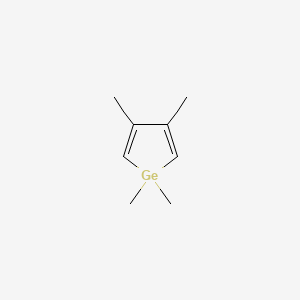
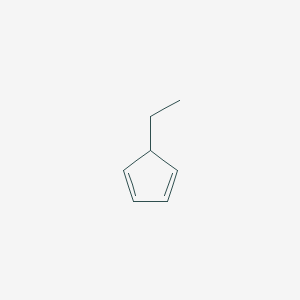
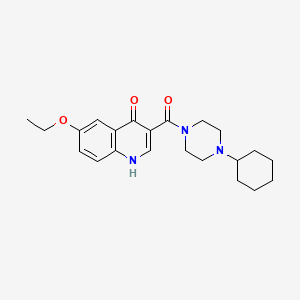
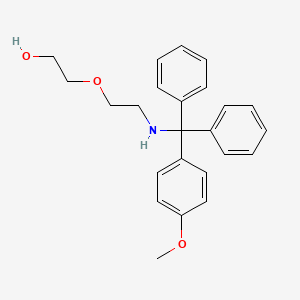
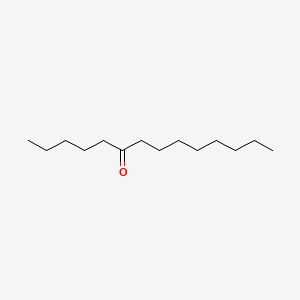
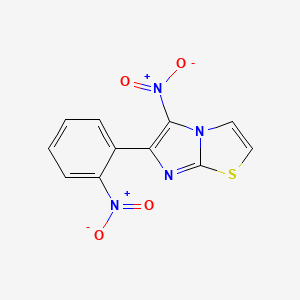
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
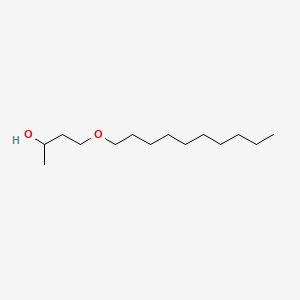

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
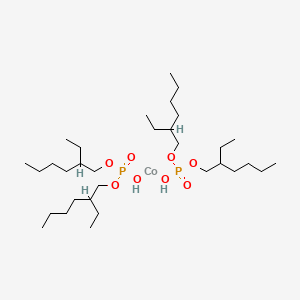
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
